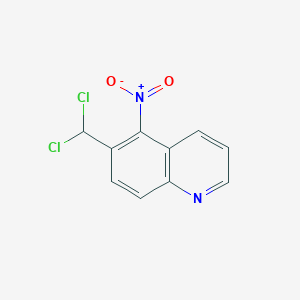
Quinoline, 6-(dichloromethyl)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 6-(dichloromethyl)-5-nitro- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline itself is composed of a benzene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-(dichloromethyl)-5-nitro-, often involves multi-step reactions. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Combes Synthesis: This method involves the condensation of aniline derivatives with β-diketones.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. Methods such as microwave irradiation, solvent-free conditions, and the use of ionic liquids have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-(dichloromethyl)-5-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the 5-position makes the compound susceptible to nucleophilic attack.
Electrophilic Substitution: The presence of the electron-withdrawing nitro group can activate the benzene ring for electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide or reduction to form amino derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or sulfuric acid.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives.
Electrophilic Substitution: Halogenated quinoline derivatives.
Oxidation: Quinoline N-oxide.
Reduction: Aminoquinoline derivatives.
Scientific Research Applications
Quinoline, 6-(dichloromethyl)-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 6-(dichloromethyl)-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects . The dichloromethyl group can enhance the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, lacking the dichloromethyl and nitro groups.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Nitroquinoline: Quinoline derivatives with nitro groups at different positions.
Uniqueness
Quinoline, 6-(dichloromethyl)-5-nitro- is unique due to the presence of both the dichloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
113388-37-7 |
|---|---|
Molecular Formula |
C10H6Cl2N2O2 |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
6-(dichloromethyl)-5-nitroquinoline |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-10(12)7-3-4-8-6(2-1-5-13-8)9(7)14(15)16/h1-5,10H |
InChI Key |
IECZPHDOBOPGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])C(Cl)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















